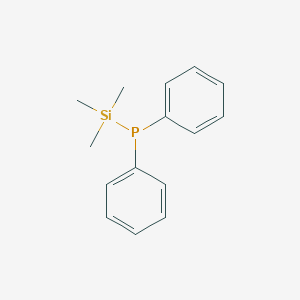

Diphenyl(trimethylsilyl)phosphine

描述

Significance of Organophosphorus Chemistry

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and continually expanding field of scientific inquiry. wikipedia.orglongdom.org These compounds are integral to numerous sectors, including agriculture, medicine, and industrial chemistry. longdom.org The versatility of phosphorus, which can exist in various oxidation states and coordination numbers, allows for the synthesis of a wide array of molecules with unique chemical properties. wikipedia.orgnih.gov Organophosphorus compounds are used as pesticides, flame retardants, plasticizers, and are fundamental components in many biological molecules and processes. wikipedia.orgunacademy.com Their role extends to being key reagents and catalysts in modern synthetic chemistry, enabling the construction of complex molecular architectures. nih.gov The field's importance is underscored by its applications in developing new therapeutic agents, advanced materials, and efficient catalytic systems. longdom.orgnih.gov

Overview of Phosphine (B1218219) Derivatives in Synthesis and Catalysis

Among the diverse classes of organophosphorus compounds, phosphines—organophosphorus compounds where phosphorus is trivalent (σ³λ³)—are of particular importance in synthesis and catalysis. wikipedia.orgliv.ac.uk They are most prominently used as ligands in transition metal catalysis. rsc.orgsigmaaldrich.com The electronic and steric properties of a phosphine ligand can be finely tuned by modifying the organic substituents attached to the phosphorus atom. rsc.orgsigmaaldrich.com This tunability is crucial as it directly influences the reactivity and selectivity of the metal catalyst, making it possible to overcome significant synthetic challenges. rsc.org

Phosphine ligands play a critical role in a multitude of catalytic processes, including cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com The development of novel phosphine ligands continues to be a major focus of research, aiming to improve catalyst performance, expand substrate scope, and enable new types of chemical transformations under milder conditions. liv.ac.ukacs.org

Rationale for Dedicated Study of Diphenyl(trimethylsilyl)phosphine

This compound, with the chemical formula (C₆H₅)₂PSi(CH₃)₃, is a specific phosphine derivative that merits dedicated study due to its unique reactivity and utility as a synthetic reagent. scbt.comnih.gov The presence of the labile phosphorus-silicon (P-Si) bond is a key feature of this molecule. This bond can be selectively cleaved, for example by reaction with methanol, to generate diphenylphosphine (B32561) in situ. It can also be cleaved by reaction with metal halides to form metal phosphide (B1233454) complexes, releasing a trimethylsilyl (B98337) halide. wikipedia.org This reactivity makes it a valuable and convenient synthetic equivalent—or "masked" form—of the diphenylphosphide anion [(C₆H₅)₂P⁻], a potent nucleophile.

Its utility is demonstrated in its application as a ligand in a variety of palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a precursor for the synthesis of other functionalized organophosphorus compounds. For instance, it can be used to generate phosphinomethyl anions for subsequent reactions with carbonyl compounds. oup.com The compound's role as a versatile building block and reagent in organic synthesis provides a strong rationale for its focused investigation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 17154-34-6 sigmaaldrich.com |

| Molecular Formula | C₁₅H₁₉PSi nih.gov |

| Molecular Weight | 258.37 g/mol nih.gov |

| Appearance | Liquid sigmaaldrich.com |

| Density | 1.009 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 119-120 °C at 0.2 mmHg sigmaaldrich.com |

| Refractive Index | n20/D 1.603 sigmaaldrich.com |

Table 2: Application of this compound as a Ligand in Cross-Coupling Reactions

| Reaction Type |

| Buchwald-Hartwig Cross Coupling Reaction sigmaaldrich.com |

| Heck Reaction sigmaaldrich.com |

| Hiyama Coupling sigmaaldrich.com |

| Negishi Coupling sigmaaldrich.com |

| Sonogashira Coupling sigmaaldrich.com |

| Stille Coupling sigmaaldrich.com |

| Suzuki-Miyaura Coupling sigmaaldrich.com |

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The objective is to detail its significance within the broader context of organophosphorus chemistry and to highlight its specific roles in synthesis and catalysis. The scope is strictly limited to the scientific discussion of its chemical nature, properties, and applications as a reagent and ligand, based on established research findings.

General Synthetic Routes for Organosilylphosphines

The preparation of organosilylphosphines is generally achieved through the reaction of an appropriate phosphorus-containing precursor with a silicon-based electrophile. A common strategy involves the use of alkali metal phosphides, which act as potent nucleophiles, reacting with halosilanes to form the desired silylphosphine. researchgate.net For instance, alkylsilylphosphines can be synthesized by reacting alkylchlorosilanes with lithium derivatives of phosphine or substituted phosphines. researchgate.net An alternative approach involves the dehydrocoupling of phosphines and silanes, although this is less common for the synthesis of simple silylphosphines like this compound.

Preparation of this compound

The synthesis of this compound can be accomplished through several key methodologies, each with its own set of advantages and specific reaction conditions.

A direct method for the synthesis of this compound involves the reaction of diphenylphosphine with a suitable silylating agent. Trimethylchlorosilane is a commonly employed silylating agent for this transformation. The reaction proceeds via the nucleophilic attack of the phosphorus atom in diphenylphosphine on the silicon atom of trimethylchlorosilane, with the concurrent elimination of hydrogen chloride. This reaction can be facilitated by the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.

Another approach involves the addition of diphenylphosphine to a vinylsilane, such as vinyltrimethylsilane. prepchem.com This reaction is typically initiated by ultraviolet irradiation and proceeds to near completion over an extended period. prepchem.com

A recent development has shown that trimethylsilyl diphenylphosphinite can be synthesized in high yield by treating (2-hydroxyprop-2-yl)diphenylphosphine oxide with silylating agents. researchgate.net

A widely used and efficient method for the preparation of this compound involves the use of lithium diphenylphosphide as a key intermediate. researchgate.netwikipedia.org Lithium diphenylphosphide is a powerful nucleophile that readily reacts with trimethylchlorosilane to form the desired product. wikipedia.org

The generation of lithium diphenylphosphide can be achieved through several routes:

Deprotonation of diphenylphosphine: A strong base, such as an organolithium reagent (e.g., n-butyllithium), can be used to deprotonate diphenylphosphine, yielding lithium diphenylphosphide. wikipedia.org

Reductive cleavage of triphenylphosphine (B44618): Triphenylphosphine can be cleaved by lithium metal in a suitable solvent like tetrahydrofuran (B95107) (THF) to produce lithium diphenylphosphide and phenyllithium. researchgate.net

Reduction of chlorodiphenylphosphine: Chlorodiphenylphosphine can be reduced with two equivalents of an alkali metal to form the corresponding alkali metal diphenylphosphide. wikipedia.org

Once formed, the lithium diphenylphosphide solution is treated with trimethylchlorosilane to afford this compound. wikipedia.org

| Precursor for Lithium Diphenylphosphide | Reagent | Product |

| Diphenylphosphine | n-Butyllithium | Lithium Diphenylphosphide |

| Triphenylphosphine | Lithium metal | Lithium Diphenylphosphide |

| Chlorodiphenylphosphine | Lithium metal | Lithium Diphenylphosphide |

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound.

Temperature: The reaction involving the formation of lithium diphenylphosphide from triphenylphosphine and lithium metal in THF is typically carried out at room temperature. researchgate.net When reacting lithium diphenylphosphide with trimethylchlorosilane, the reaction is often performed at low temperatures, such as 0°C, and then allowed to warm to room temperature. uni-stuttgart.de For the synthesis of lithium diphenylphosphide from p-chlorodiphenylphosphine and lithium, a temperature range of 30°C to 80°C is preferred, with temperatures below 50°C being ideal to prevent product decomposition. google.com

Solvent: Tetrahydrofuran (THF) is a commonly used solvent for the synthesis of this compound, particularly when using lithium diphenylphosphide precursors. researchgate.netuni-stuttgart.de However, for enhanced stability of the lithium diphenylphosphide intermediate, alternative ether solvents with less steric hindrance around the oxygen atom, such as 2-methyltetrahydrofuran (B130290) (2MeTHF), have been found to be beneficial. google.com The use of 1,2-dimethoxyethane (B42094) (DME) has also been reported. uni-stuttgart.de

Stoichiometry: In the reaction of lithium diphenylphosphide with trimethylchlorosilane, a slight excess of the silylating agent is often used to ensure complete conversion of the phosphide. uni-stuttgart.de When preparing lithium diphenylphosphide from triphenylphosphine and lithium, a molar ratio of 1:2 is required. wikipedia.org

After the reaction is complete, the isolation and purification of this compound are necessary to obtain a product of high purity. Common techniques include:

Filtration: The reaction mixture is often filtered to remove any solid byproducts, such as lithium chloride. uni-stuttgart.de

Solvent Removal: The solvent is typically removed under reduced pressure. uni-stuttgart.de

Distillation: The crude product can be purified by vacuum distillation. This compound has a boiling point of 119-120 °C at 0.2 mmHg. sigmaaldrich.comsigmaaldrich.com

Crystallization: In some cases, the product can be purified by crystallization from a suitable solvent at low temperatures. uni-stuttgart.de

Synthesis of P-Chirogenic Silylphosphine-Boranes

The synthesis of P-chirogenic silylphosphine-boranes has been developed as a route to chiral organophosphorus compounds. researchgate.net These compounds are typically prepared by the reaction of phosphide-boranes with halogenosilanes. researchgate.net An efficient method for synthesizing P-chirogenic o-boronated phosphines involves the reaction of secondary phosphine-boranes with n-butyllithium and 1,2-dibromobenzene, followed by treatment with boron reagents. nih.gov A modular route to P-chirogenic β-amino phosphine-boranes has also been described, proceeding through the desymmetrization of prochiral phosphine-boranes to form P-chirogenic aldehydes, which are then converted to the target compounds via reductive amination. nih.gov The borane (B79455) group in these complexes serves as a protecting group for the phosphine, which can be removed later to yield the free phosphine.

Advancements in Phosphine Synthesis: The Role of this compound

This compound is a versatile organophosphorus reagent that serves as a valuable precursor in various synthetic methodologies. Its unique reactivity, stemming from the labile phosphorus-silicon bond, allows for the formation of new carbon-phosphorus bonds under specific catalytic conditions, enabling the synthesis of complex phosphine ligands. This article explores its application in the creation of functionalized phosphines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diphenyl(trimethylsilyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWVGNUJAAOVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169128 | |

| Record name | Diphenyl(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17154-34-6 | |

| Record name | Diphenyl(trimethylsilyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017154346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Diphenylphosphino)trimetylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Synthetic Strategies for Functionalized Triphenylphosphines

A key synthetic application of Diphenyl(trimethylsilyl)phosphine is in the palladium-catalyzed cross-coupling reactions for the synthesis of functionalized vinylphosphines. This methodology provides an effective route to creating tertiary phosphines with vinylic substituents, which are important structural motifs in ligand design.

Palladium-Catalyzed Cross-Coupling with Alkenyl Halides

Research has demonstrated that this compound can act as a potent phosphinating agent in reactions with various alkenyl halides. researchgate.net The process is catalyzed by palladium complexes, which facilitate the formation of a new carbon-phosphorus bond. These reactions typically proceed in high yields and can be applied to synthesize α- and β-alkoxy as well as α- and β-dialkylaminovinylphosphines. researchgate.net

The general scheme for this transformation involves the reaction of an alkenyl halide with this compound in the presence of a palladium catalyst. The trimethylsilyl (B98337) group acts as a leaving group, and the diphenylphosphino moiety is transferred to the vinylic carbon.

A notable feature of this reaction is its sensitivity to the solvent used. For instance, the reaction of this compound with alkoxy(alkyl)acetylenes can yield a mixture of silylated and non-silylated addition products. researchgate.net Specifically, when the reaction is conducted in acetonitrile, it exclusively produces the non-silylated (2-alkoxyalkenyl)diphenylphosphines. researchgate.net

The data below summarizes the outcomes of palladium-catalyzed cross-coupling reactions between various vinyl halides and this compound to yield functionalized vinyldiphenylphosphines. researchgate.net

| Entry | Vinyl Halide Substrate | Product | Yield (%) |

| 1 | 2-Bromo-1-ethoxyethene | (2-Ethoxyvinyl)diphenylphosphine | 85 |

| 2 | 2-Bromo-N,N-diethyl-1-ethenamine | [2-(Diethylamino)vinyl]diphenylphosphine | 90 |

| 3 | 1-Bromo-2-ethoxyethene | (1-Ethoxyvinyl)diphenylphosphine | 88 |

| 4 | 1-Bromo-N,N-diethyl-1-ethenamine | [1-(Diethylamino)vinyl]diphenylphosphine | 92 |

As per the strict instructions provided, information for the following sections could not be generated as extensive research did not yield scientifically verifiable synthetic methodologies using this compound for these specific transformations.

Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of the Phosphorus Center

Compounds of trivalent phosphorus, such as Diphenyl(trimethylsilyl)phosphine, are characterized by the presence of a lone pair of electrons on the phosphorus atom. This electron pair makes the phosphorus center a potent nucleophile, capable of attacking electron-deficient centers. mdpi.com The nucleophilicity of the phosphorus atom is fundamental to its reactivity, allowing it to participate in a wide range of chemical transformations. For instance, tertiary phosphines readily engage in both nucleophilic and electrophilic substitution reactions. mdpi.com The initial step in many of these reactions is the interaction of the phosphorus lone pair with an electrophile, forming a new bond and often generating a phosphonium (B103445) intermediate. mdpi.comnih.gov The electronic and steric properties of the substituents on the phosphorus atom can modulate this reactivity, but the inherent nucleophilicity remains a key feature of its chemical behavior.

Reactions with Chiral Aldehydes: Stereoselective Formation of tert-α-Trimethylsiloxyalkyl Phosphines

The reaction between this compound and chiral aldehydes proceeds with a high degree of stereoselectivity to yield diastereomerically pure tert-α-trimethylsiloxyalkyl phosphines. mdpi.com This transformation leverages the nucleophilic character of the phosphorus center, which attacks the electrophilic carbonyl carbon of the aldehyde. The trimethylsilyl (B98337) group subsequently migrates to the oxygen atom, resulting in the final α-trimethylsiloxyalkyl phosphine (B1218219) product.

A significant aspect of this reaction is the high level of stereochemical control. The addition of this compound to chiral aldehydes has been shown to produce the corresponding adducts with a diastereomeric purity of 90% de (diastereomeric excess). mdpi.com This indicates a strong facial selectivity in the nucleophilic attack on the chiral aldehyde, governed by the steric and electronic environment of the substrate.

Table 1: Diastereomeric Purity in the Reaction of this compound with Chiral Aldehydes

| Reactants | Product Type | Diastereomeric Purity |

| This compound, Chiral Aldehyde | tert-α-Trimethylsiloxyalkyl phosphine | 90% de |

Tertiary phosphines are often susceptible to oxidation, which can complicate their isolation and purification. nih.gov A common and effective strategy to circumvent this issue is the protection of the phosphine by forming a stable phosphine-borane complex. nih.gov In the synthesis of tert-α-trimethylsiloxyalkyl phosphines, the products are purified through the formation of these borane-phosphine complexes. mdpi.com The phosphine-borane adduct is a stable intermediate that protects the phosphorus(III) center from oxidation. nih.govthieme-connect.de The borane (B79455) group can be readily removed later using methods such as treatment with an excess of an amine to yield the free phosphine in high purity. nih.gov This protection/deprotection sequence is a mild and efficient method that tolerates various functional groups and often avoids the need for chromatographic purification. researchgate.net

Reactions with Michael Acceptors: Phospha-Michael Additions

The Phospha-Michael addition is a conjugate addition reaction where a phosphorus nucleophile adds to an electron-deficient carbon-carbon double bond of a Michael acceptor, such as an α,β-unsaturated carbonyl compound. nih.govresearchgate.net This reaction is a fundamental method for forming carbon-phosphorus bonds. researchgate.net The catalytic cycle is typically initiated by the nucleophilic attack of the phosphine on the β-position of the Michael acceptor. nih.govorganic-chemistry.org This generates a zwitterionic intermediate, which is central to the subsequent reaction pathway. nih.gov

The reaction of a phosphine with a Michael acceptor results in the formation of a 1,4-addition product. nih.gov The initial nucleophilic attack forms a P-C bond at the β-carbon, creating a carbanion at the α-position which is stabilized by the electron-withdrawing group. organic-chemistry.org This intermediate can then be protonated or undergo further reactions. For example, the reaction of 2,4-di-tert-butyl-6-(diphenylphosphino)phenol with various Michael acceptors like acrylonitrile or methyl vinyl ketone proceeds smoothly to give stable zwitterionic phospha-Michael adducts, which are formally stabilized by a proton transfer. nih.gov

Achieving high stereoselectivity in Phospha-Michael additions can be challenging, as an uncatalyzed background reaction can diminish the enantioselectivity. rsc.org However, the use of chiral catalysts and optimized reaction conditions, such as low temperatures, can significantly suppress the uncatalyzed pathway and lead to high yields and enantioselectivities. rsc.org While this compound itself is achiral, studies on related chiral phosphines in other reactions, such as alkylation of phosphide-boranes, show that reactions at the phosphorus center can proceed with either retention or inversion of configuration, depending on the specific mechanism. nih.gov In the context of Phospha-Michael additions, the primary focus is often on controlling the stereochemistry of the new chiral center(s) formed in the carbon backbone of the product. rsc.org

Oxidation Reactions

The phosphorus center in this compound is susceptible to oxidation, leading to the formation of the corresponding pentavalent phosphorus compound.

Tertiary phosphines are well-known to be readily oxidized by various oxidizing agents, including molecular oxygen, to form phosphine oxides. While specific studies detailing the oxidation of this compound are not abundant, the reactivity of analogous compounds provides strong evidence for this transformation. For instance, solutions of 2-diphenylphosphino-3-methyl-6-trimethylsilylphosphinine have been observed to react slowly with oxygen to yield the corresponding phosphine oxide along with other by-products semanticscholar.org. This suggests that the diphenylphosphino moiety, which is also present in this compound, is prone to oxidation.

The general reaction mechanism involves the nucleophilic attack of the phosphorus lone pair on the oxidizing agent. In the case of atmospheric oxygen, the reaction can proceed via a radical mechanism. The resulting product, this compound oxide, would feature a stable phosphoryl (P=O) bond.

Table 1: Expected Product of this compound Oxidation

| Reactant | Oxidizing Agent | Product |

| This compound | Oxygen (O₂) | This compound oxide |

The reaction of tertiary phosphines with elemental selenium is a common method for the preparation of phosphine selenides. This reaction proceeds readily due to the nucleophilicity of the phosphorus atom.

Detailed studies on the selenation of phosphinophosphinines containing a diphenylphosphine (B32561) substituent demonstrate the facile reaction of the diphenylphosphine moiety with grey selenium semanticscholar.org. In a typical procedure, the phosphine is heated with an excess of selenium in a suitable solvent like toluene semanticscholar.org. The reaction of 2,5-bis(diphenylphosphino)-3,6-dimethylphosphinine with selenium at 110 °C for 24 hours resulted in the formation of the corresponding bis(phosphine selenide) semanticscholar.org. Similarly, the reaction of 2-diphenylphosphino-3-methyl-6-trimethylsilylphosphinine with grey selenium, even with extensive heating, resulted in the formation of the analogous phosphine selenide (B1212193) semanticscholar.org.

The ³¹P NMR spectrum of the resulting phosphine selenide shows a characteristic downfield shift compared to the starting phosphine, along with the presence of selenium satellites, which are indicative of a direct P-Se bond semanticscholar.org. The ¹J(P-Se) coupling constant provides information about the electronic properties of the phosphine semanticscholar.org. For the selenated diphenylphosphine substituent on a phosphinine ring, the ¹J(P-Se) coupling constant was found to be 749 Hz, which is comparable to that of triphenylphosphine (B44618) selenide (Se=PPh₃) semanticscholar.org.

Table 2: Reaction of a Diphenylphosphine Derivative with Selenium

| Reactant | Reagent | Conditions | Product | Spectroscopic Data (³¹P NMR) |

| 2-diphenylphosphino-3-methyl-6-trimethylsilylphosphinine | Selenium (grey) | Toluene, 100 °C, 1 week semanticscholar.org | 2-(diphenylphosphineselenide)-3-methyl-6-trimethylsilylphosphinine | δ = 34.4 ppm (d), ¹J(P-Se) = 749 Hz semanticscholar.org |

Similar to selenation, tertiary phosphines react with elemental sulfur to form phosphine sulfides. This reaction is generally exothermic and proceeds readily. The mechanism is believed to be initiated by the nucleophilic attack of the phosphine on the S₈ ring, leading to a zwitterionic intermediate that subsequently collapses to form the phosphine sulfide (B99878) mdpi.com.

Table 3: General Reaction for Phosphine Sulfide Formation

| Reactant | Reagent | Product |

| This compound | Sulfur (S₈) | This compound sulfide |

Reductive Cleavage Reactions

The phosphorus-carbon and phosphorus-silicon bonds in this compound can be susceptible to cleavage under reductive conditions, particularly with the use of alkali metals.

The reductive cleavage of carbon-phosphorus bonds in triarylphosphines using alkali metals is a known method for the generation of metal phosphides. For example, triphenylphosphine reacts with two equivalents of lithium metal to produce lithium diphenylphosphide and phenyllithium wikipedia.org. This reaction demonstrates the feasibility of cleaving a phenyl group from a phosphorus center.

It is therefore anticipated that this compound would undergo a similar reaction with alkali metals such as lithium, sodium, or potassium. The cleavage of a P-Ph bond would lead to the formation of a metalated silylphosphine and an arylmetal species. The choice of the alkali metal and reaction conditions can influence the selectivity of bond cleavage.

The metal phosphides generated from the reductive cleavage of C-P bonds are valuable intermediates for the synthesis of secondary and primary phosphines. For instance, the lithium diphenylphosphide formed from the reaction of triphenylphosphine with lithium can be protonated with water to yield diphenylphosphine, a secondary phosphine wikipedia.org.

Following this precedent, the reductive cleavage of one phenyl group from this compound with an alkali metal, followed by protonation, would be expected to yield Phenyl(trimethylsilyl)phosphine, a secondary phosphine. Further reductive cleavage of the remaining phenyl group and subsequent protonation could potentially lead to the formation of (trimethylsilyl)phosphine, a primary phosphine. However, the selective cleavage of the P-Ph bond over the P-Si bond, and the subsequent steps to form a primary phosphine from this specific starting material, would depend on the relative bond strengths and the specific reaction conditions employed. The reductive cleavage of aryl-phosphorus bonds using alkali metals is a recognized method for generating lithium phosphide (B1233454) species which upon hydrolysis can generate secondary phosphines.

Influence of Functionality and Reducing Agent on Cleavage

The cleavage of the phosphorus-silicon (P-Si) bond in this compound is a reaction driven by the release of steric strain and the formation of more stable chemical entities. The susceptibility of this bond to cleavage is significantly influenced by the nature of the reducing agent employed and the presence of other functionalities within the molecule.

Electrochemical studies on sterically constrained phosphines suggest that reduction often necessitates a highly negative potential, which can lead to the cleavage of phosphorus-carbon (P-C) or, analogously, P-Si bonds. This process is driven by the release of ring or steric strain. For preparative-scale reactions, this indicates that strong reducing agents are required to achieve P-Si bond scission.

The choice of reducing agent is paramount. Strong reductants, such as alkali metals like lithium or sodium (e.g., in the form of lithium naphthalenide), are capable of facilitating the reductive cleavage of P-element bonds. nih.gov For instance, the reaction of a constrained phosphine with two equivalents of Li/naphthalene results in the reductive cleavage of a P-C bond. nih.gov A similar principle applies to the P-Si bond in this compound, where a potent reducing agent can donate electrons into the molecule's LUMO, weakening the P-Si bond and leading to its cleavage to form a diphenylphosphide anion and a trimethylsilyl radical or anion.

The table below summarizes the general influence of these factors on the cleavage reaction.

| Factor | Influence on P-Si Bond Cleavage | Rationale |

| Reducing Agent Strength | Stronger reducing agents (e.g., alkali metals) increase the likelihood and rate of cleavage. | They possess the necessary low reduction potential to transfer electrons and break the P-Si bond. |

| Substituents on Phenyl Rings | Electron-withdrawing groups may make the phosphorus center more electrophilic and potentially more susceptible to nucleophilic attack by the reductant. | These groups can lower the energy of the LUMO, facilitating electron transfer from the reducing agent. |

| Competing Reducible Groups | The presence of other easily reducible functional groups can decrease the yield of P-Si cleavage products. | These groups act as alternative electron sinks, competing with the P-Si bond for the reducing agent. |

Palladium-Catalyzed Coupling Reactions

This compound serves as a versatile reagent and ligand in a variety of palladium-catalyzed cross-coupling reactions. Its utility stems from its role as both a precursor to the diphenylphosphido group and as a phosphine ligand that can modulate the reactivity and stability of palladium catalysts. acs.org

Coupling with Aryl Halides

Palladium-catalyzed reactions provide an efficient method for coupling this compound with aryl halides. This transformation is a key step in the synthesis of triarylphosphines, which are an important class of ligands and organocatalysts. The reaction typically involves the in-situ cleavage of the P-Si bond and subsequent coupling of the resulting diphenylphosphido moiety with the aryl halide.

The general transformation can be represented as: (C₆H₅)₂PSi(CH₃)₃ + Ar-X → (C₆H₅)₂P-Ar + (CH₃)₃Si-X (where Ar = aryl group, X = halide)

This process is catalyzed by a palladium(0) species, which undergoes oxidative addition with the aryl halide. The resulting arylpalladium(II) complex then reacts with the diphenylphosphide species (generated from the silylphosphine) in a transmetalation-like step, followed by reductive elimination to yield the triarylphosphine product and regenerate the palladium(0) catalyst. acs.org The specific conditions, including the choice of palladium precursor, solvent, and temperature, are critical for achieving high yields and selectivity.

| Component | Role/Example |

| Phosphine Source | This compound |

| Aryl Electrophile | Aryl iodides, bromides, or chlorides. |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Solvent | Toluene, DMF, THF |

Buchwald-Hartwig Cross Coupling Reaction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.org In this reaction, phosphine ligands are crucial for the efficacy of the catalytic cycle, which involves the coupling of an amine with an aryl halide or triflate. This compound can be employed as a ligand in these systems, where it coordinates to the palladium center and influences the rates of oxidative addition and reductive elimination.

The development of specialized phosphine ligands, particularly bulky and electron-rich biaryl phosphines, has been instrumental in expanding the scope of the Buchwald-Hartwig reaction. nih.govrsc.org While not a classic biaryl phosphine itself, this compound shares features with ligands like triphenylphosphine, which were used in early generation catalyst systems. Its coordination to the palladium center helps to stabilize the active catalyst and facilitate the key steps of the reaction mechanism. youtube.com The choice of ligand has a remarkable effect on reaction outcomes, and using an appropriate phosphine is often necessary for the successful coupling of challenging substrates like aryl chlorides. researchgate.net

| Parameter | Description |

| Reaction Type | Carbon-Nitrogen (C-N) bond formation. wikipedia.org |

| Substrates | Aryl halides (Cl, Br, I), triflates; Primary and secondary amines. youtube.comresearchgate.net |

| Catalyst System | Pd(0) precursor (e.g., Pd(OAc)₂) with a phosphine ligand. |

| Role of Phosphine | Stabilizes the Pd(0) species, facilitates oxidative addition of the aryl halide, and promotes the final reductive elimination to form the C-N bond. youtube.com |

Heck Reaction

The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org The phosphine ligand is a critical component of the catalyst system, influencing its stability, activity, and selectivity. organic-chemistry.org this compound is suitable for use as a ligand in this context.

The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The phosphine ligand, such as triphenylphosphine or its derivatives, stabilizes the active Pd(0) catalyst, facilitates the initial oxidative addition of the halide, and influences the regioselectivity of the subsequent alkene insertion. wikipedia.orgresearchgate.net While some Heck reactions can proceed without phosphine ligands, their presence is often essential for coupling less reactive substrates, such as aryl chlorides, and for preventing the precipitation of palladium black. researchgate.netnih.gov

| Feature | Details |

| Reaction Type | Palladium-catalyzed vinylation of aryl or vinyl halides. organic-chemistry.org |

| Catalyst | Typically a Pd(II) precursor like Pd(OAc)₂ which is reduced in situ, or a Pd(0) complex. wikipedia.org |

| Ligand | Phosphines (e.g., PPh₃, P(o-tolyl)₃, or derivatives like this compound). |

| Mechanism Steps | 1. Oxidative addition of halide to Pd(0). 2. Alkene coordination and insertion. 3. β-Hydride elimination to form the product. 4. Reductive elimination to regenerate Pd(0). wikipedia.org |

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide to form a new carbon-carbon bond. wikipedia.org This reaction is particularly relevant to this compound due to the involvement of organosilicon compounds. The reaction requires the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source (e.g., TBAF) or a base. organic-chemistry.org

This compound can serve as a phosphine ligand to the palladium catalyst in a Hiyama coupling. The ligand's role is to support the catalytic cycle, analogous to its function in other cross-coupling reactions. A well-chosen ligand is essential for promoting the reaction, especially when using less reactive electrophiles like aryl mesylates or tosylates. organic-chemistry.orgorgsyn.org

| Component | Function |

| Organometallic Reagent | Organosilane (e.g., Aryl-SiR₃). |

| Electrophile | Aryl, alkenyl, or alkyl halide or pseudohalide. organic-chemistry.org |

| Catalyst System | Palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. |

| Activator | Fluoride salt (e.g., TASF, TBAF) or base to form a hypervalent silicon species, which is crucial for transmetalation. organic-chemistry.org |

Negishi Coupling

The Negishi coupling is a versatile and widely used palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org The reaction exhibits high functional group tolerance and allows for the coupling of sp³, sp², and sp carbon centers. wikipedia.org this compound is a suitable ligand for the palladium catalysts used in this reaction.

The choice of phosphine ligand can significantly affect the efficiency and stereoselectivity of the Negishi coupling. nih.gov Ligands influence the reactivity of the palladium center throughout the catalytic cycle, which consists of oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. organic-chemistry.org For instance, bulky aromatic phosphine ligands can favor high chemoselectivity and maintenance of stereochemistry in certain substrates. nih.gov While catalysts like tetrakis(triphenylphosphine)palladium(0) are commonly used, the specific ligand choice is tailored to the substrates being coupled. researchgate.net

| Feature | Description |

| Reaction Type | C-C bond formation via Pd or Ni catalysis. wikipedia.org |

| Nucleophile | Organozinc compound (R'-ZnX). |

| Electrophile | Organic halide or triflate (R-X). wikipedia.org |

| Catalyst System | Typically a Pd(0) complex with phosphine ligands, such as Pd(PPh₃)₄. researchgate.net |

| Key Advantage | High reactivity of organozinc reagents and broad substrate scope. organic-chemistry.org |

Sonogashira Coupling

This compound is utilized as a ligand in the Sonogashira coupling reaction, a cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide wikipedia.org. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt wikipedia.orgorganic-chemistry.org. The phosphine ligand plays a critical role in the catalytic cycle by stabilizing the palladium center and influencing its reactivity.

The catalytic cycle for the Sonogashira reaction involves several key steps where the phosphine ligand is integral:

Formation of the Active Catalyst : If a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species. Phosphine ligands can facilitate this reduction wikipedia.org.

Oxidative Addition : The active Pd(0) catalyst, coordinated with phosphine ligands such as this compound, reacts with the aryl or vinyl halide (R-X), leading to the formation of a Pd(II) complex, trans-[Pd(R)(X)(PR₃)₂] wikipedia.orgnih.gov.

Transmetalation : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate wikipedia.org. This copper acetylide then undergoes transmetalation with the Pd(II) complex, where the acetylide group replaces the halide on the palladium center, and the copper halide is regenerated wikipedia.orgnih.gov.

Reductive Elimination : The resulting Pd(II) complex, now bearing both the organic halide residue and the alkyne group, undergoes reductive elimination. This step forms the final coupled product (R-alkyne) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle wikipedia.org.

The use of bulky and electron-rich phosphine ligands can accelerate the Sonogashira coupling, and copper-free versions of the reaction have been developed that rely heavily on the properties of the phosphine ligand to facilitate the reaction, often under mild, room-temperature conditions nih.gov.

Stille Coupling

This compound serves as a suitable ligand for the Stille coupling reaction, a versatile method for creating carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide wikipedia.org. This reaction is catalyzed by a palladium complex, and the phosphine ligand's properties are crucial for the efficiency of the catalytic cycle wikipedia.orglibretexts.org.

The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving the phosphine-ligated palladium catalyst wikipedia.orglibretexts.org:

Catalyst Activation : An 18- or 16-electron Pd(0) complex, such as Pd(PPh₃)₄, serves as the precatalyst. Through ligand dissociation, a 14-electron active catalyst is formed libretexts.org.

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to form a 16-electron Pd(II) intermediate wikipedia.orglibretexts.org. The phosphine ligands stabilize this intermediate.

Transmetalation : The organostannane (R²-SnR₃) acts as the transmetalating agent. This is often the rate-limiting step. The R² group is transferred to the palladium center, displacing the halide (X), to form a new Pd(II) complex wikipedia.orgharvard.edu. The exact mechanism of transmetalation can be complex and may proceed through an associative pathway where the organostannane coordinates to the palladium before the group transfer occurs wikipedia.org.

Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which couples the R¹ and R² groups to form the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue wikipedia.orglibretexts.org.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate, and this compound is indicated as a suitable ligand for this process nih.gov. This reaction is a powerful tool for the synthesis of biaryls, vinylarenes, and polyolefins . The choice of phosphine ligand is critical, as it influences the catalyst's activity and stability nih.govmit.edu.

The catalytic cycle for the Suzuki-Miyaura coupling, where a ligand like this compound is employed, consists of three main steps:

Oxidative Addition : A Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by reacting with the aryl or vinyl halide (R¹-X). This oxidative addition forms a Pd(II) intermediate, [Pd(R¹)(X)L₂] nih.gov. The use of bulky and electron-rich phosphines can enhance the rate of this step nih.govmit.edu.

Transmetalation : In this step, a base activates the organoboron compound, forming a boronate species [R²-B(OR)₃]⁻. This species then transfers the R² group to the palladium(II) center, displacing the halide or triflate, to yield a new Pd(II) complex, [Pd(R¹)(R²)L₂] .

Reductive Elimination : The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium center. This forms the C-C bond of the final product (R¹-R²) and regenerates the Pd(0) catalyst, which continues the cycle nih.govmit.edu.

The steric and electronic properties of the phosphine ligand are paramount. Bulky ligands can promote the reductive elimination step and help create a coordinatively unsaturated metal center necessary for the reaction to proceed efficiently nih.gov. The electron-donating ability of the phosphine also influences the reactivity of the palladium catalyst throughout the cycle nih.govnih.gov.

Coordination Chemistry and Ligand Properties

Coordination with Transition Metals

Phosphines are a significant class of ligands in coordination chemistry, capable of stabilizing a wide variety of transition metal complexes semanticscholar.orgumb.edu. This compound, as a tertiary phosphine, coordinates to transition metals through the lone pair of electrons on the phosphorus atom wikipedia.org. Silyl-functionalized phosphines have been shown to coordinate with a range of transition metals, including coinage metals (Cu, Ag, Au) and platinum-group metals (Pd, Os) semanticscholar.orgrsc.orgacs.org.

The coordination of silylated phosphines can result in various complex geometries. For instance, the treatment of diphenyl(2-(trimethylsilyl)phenyl)phosphine with CuCl and [Cu(CH₃CN)₄]BF₄ yields neutral and mono-cationic copper complexes, respectively rsc.org. Similarly, complexes with silver have been synthesized rsc.org. A highly sterically crowded phosphine, tris(2-(trimethylsilyl)phenyl)phosphine, was found to coordinate with Au(I) to form a complex with linear geometry, although it failed to coordinate with other metals like Pd(II), Pt(II), Cu(I), and Ag(I) under the tested conditions, highlighting the impact of steric hindrance semanticscholar.orgnih.govchemistryviews.org. Silyl (B83357) groups can also stabilize high-oxidation-state complexes, such as the silyl-osmium(IV)-trihydride complexes formed from the activation of silanes acs.org.

Influence of Steric and Electronic Properties on Reactivity

The reactivity of phosphine ligands in organometallic chemistry is governed by a combination of their steric and electronic properties, which can be tuned by modifying the substituents on the phosphorus atom umb.educhemistryviews.orgmanchester.ac.uk.

Formation of Metal Complexes

Metal-phosphine complexes are typically synthesized by reacting a metal halide or another metal precursor with the phosphine ligand wikipedia.org. The formation of complexes with this compound and related silylated phosphines follows these general procedures.

For example, coinage metal complexes bearing an ortho-silylated phosphine were synthesized by treating the phosphine with a metal salt in a suitable solvent. The reaction of diphenyl(2-(trimethylsilyl)phenyl)phosphine (1) with CuCl in tetrahydrofuran (B95107) (THF) at 60 °C yielded the dimeric complex [(1)CuCl]₂ rsc.org. Similarly, reacting the same phosphine with [Cu(CH₃CN)₄]BF₄ produced the cationic complex [(1)₂Cu(CH₃CN)]BF₄ rsc.org. The formation of a silver complex, [(1)₂Ag]BF₄, was achieved by heating the phosphine with AgBF₄ in THF rsc.org.

Table 1: Examples of Metal Complex Formation with Silylated Phosphines

| Phosphine Ligand | Metal Precursor | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Diphenyl(2-(trimethylsilyl)phenyl)phosphine | CuCl | THF | 60 °C, 14 h | [(C₂₁H₂₃PSi)CuCl]₂ | rsc.org |

| Diphenyl(2-(trimethylsilyl)phenyl)phosphine | [Cu(CH₃CN)₄]BF₄ | THF | RT, 14 h | [(C₂₁H₂₃PSi)₂Cu(CH₃CN)]BF₄ | rsc.org |

| Diphenyl(2-(trimethylsilyl)phenyl)phosphine | AgBF₄ | THF | 60 °C, 14 h | [(C₂₁H₂₃PSi)₂Ag]BF₄ | rsc.org |

| OsH₄{κ³-P,O,P-[xant(PⁱPr₂)₂]} | Triethylsilane | Toluene | Reflux, 16 h | OsH₃(SiEt₃){κ³-P,O,P-[xant(PⁱPr₂)₂]} | acs.org |

Ligand Exchange Reactions

This compound serves as an effective phosphine transfer reagent in ligand exchange reactions, primarily through the facile cleavage of the phosphorus-silicon (P-Si) bond. This reactivity is particularly evident in its interactions with metal halides. The reaction with various metal halides results in the fission of the Si-P bond, leading to the formation of the corresponding trimethylsilyl halide and a diphenylphosphido-metal complex rsc.org.

A study on the reactions of this compound with a range of metal and non-metal halides demonstrated that the Si-P bond is readily cleaved rsc.org. For instance, the interaction with copper, nickel, and palladium halides yields diphenylphosphido-complexes of these metals rsc.org. These resulting complexes are often oligomeric or polymeric in nature rsc.org. In some cases, particularly with certain metal halides, the reaction proceeds further, leading to the reduction of the metal and the concomitant formation of tetraphenyldiphosphine rsc.org.

The general mechanism for this ligand exchange can be conceptualized as the transfer of the diphenylphosphino group from the silicon to the metal center, with the halide from the metal salt forming a stable bond with the trimethylsilyl group.

Table 1: Products from Ligand Exchange Reactions of this compound with Metal Halides

| Metal Halide Reactant | Major Phosphorus-Containing Product | Silicon-Containing Product | Reference |

|---|---|---|---|

| Copper(I) Chloride | Copper(I) diphenylphosphide | Trimethylsilyl chloride | rsc.org |

| Nickel(II) Chloride | Nickel(II) diphenylphosphide complex | Trimethylsilyl chloride | rsc.org |

| Palladium(II) Chloride | Palladium(II) diphenylphosphide complex | Trimethylsilyl chloride | rsc.org |

Desilylation and Cyclometallation Reactions

A significant aspect of the reactivity of phosphine ligands, including derivatives of this compound, is their ability to undergo cyclometallation. This process involves the intramolecular activation of a C-H bond of a ligand by the metal center to which it is coordinated, forming a stable metallacycle nih.govnih.govub.es. In the context of this compound, the desilylation step can be a precursor to or facilitate such cyclometallation reactions, as the cleavage of the P-Si bond generates a reactive metal phosphide species that can then engage in C-H activation.

Cyclometallation reactions are a cornerstone of organometallic chemistry and have been extensively studied with various transition metals, particularly those of the platinum group nih.govub.es. The process is typically initiated by the coordination of the phosphine ligand to the metal center. Subsequently, an intramolecular C-H bond, often from an ortho-position of a phenyl ring on the phosphine, is activated by the metal, leading to the formation of a new metal-carbon bond and the closure of a chelate ring nih.govnih.gov. This reaction is a powerful tool for the synthesis of well-defined organometallic complexes and for the functionalization of otherwise inert C-H bonds nih.gov.

While direct cyclometallation of the intact this compound ligand is possible, its reactivity is enhanced by the lability of the P-Si bond. The in situ desilylation by a metal precursor or an additive can generate a diphenylphosphino-metal intermediate, which is then primed for subsequent intramolecular C-H activation of one of the phenyl rings. This sequence of desilylation followed by cyclometallation provides a pathway to unique organometallic structures.

Table 2: Key Steps in Desilylation-Cyclometallation Pathways

| Step | Description | Significance |

|---|---|---|

| 1. Ligand Coordination | Coordination of the phosphorus atom of this compound to the metal center. | Brings the reactive sites into proximity. |

| 2. Desilylation | Cleavage of the P-Si bond, often facilitated by a halide or other reactive group on the metal precursor, to form a metal-diphenylphosphide bond and a trimethylsilyl byproduct. | Generates a more reactive phosphido-metal intermediate. |

| 3. C-H Activation | Intramolecular activation of an ortho C-H bond of a phenyl group by the metal center. | Formation of a new metal-carbon bond. |

| 4. Cyclometallation | Formation of a stable metallacycle. | Results in a thermodynamically favored chelated product. |

Reactivity in the Presence of Oxygen

Like many trivalent phosphines, this compound is susceptible to oxidation in the presence of oxygen. The phosphorus(III) center can be readily oxidized to a phosphorus(V) center, forming the corresponding phosphine oxide. The slow oxidation of the closely related triphenylphosphine by air to form triphenylphosphine oxide is a well-known process wikipedia.org.

The oxidation product of this compound is this compound oxide. This conversion can occur upon exposure to atmospheric oxygen, and for this reason, the compound is typically handled under an inert atmosphere to maintain its integrity chemicalbook.com.

However, the steric bulk of the substituents on the phosphorus atom can influence the rate of oxidation. Phosphines with very bulky groups can exhibit enhanced stability towards air oxidation semanticscholar.org. While the trimethylsilyl and diphenyl groups of this compound provide some steric hindrance, it is generally not sufficient to render the compound completely air-stable for extended periods, especially in solution. Under more forcing conditions, such as with stronger oxidizing agents like hydrogen peroxide, the oxidation to the phosphine oxide is rapid and efficient wikipedia.org.

The formation of the phosphine oxide is a significant consideration in the application of this compound as a ligand in catalysis, as the oxidized form typically does not bind to the metal center in the same way and is generally inactive in the catalytic cycle.

Table 3: Oxidation of this compound

| Reactant | Oxidizing Agent | Product | Conditions |

|---|---|---|---|

| This compound | Oxygen (air) | This compound oxide | Slow, ambient conditions |

| This compound | Hydrogen peroxide | This compound oxide | Rapid, controlled conditions |

Mechanistic Insights into Catalytic Cycles

This compound is employed as a ligand in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings chemicalbook.com. In these catalytic cycles, the phosphine ligand plays a critical role in modulating the electronic and steric properties of the metal center, thereby influencing the efficiency and selectivity of the reaction.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand, in this case, derived from the in situ reaction of this compound with the palladium precursor, is coordinated to the palladium center throughout most of the cycle.

Key Roles of the Phosphine Ligand in the Catalytic Cycle:

Oxidative Addition: The electron-rich nature of the diphenylphosphino group enhances the electron density on the palladium center. This facilitates the oxidative addition of the organohalide to the Pd(0) complex, which is often the rate-determining step of the catalytic cycle. The use of bulky and electron-rich phosphines has been shown to enhance the rate of this process nih.gov.

Transmetalation: Following oxidative addition, the phosphine ligand remains coordinated to the Pd(II) intermediate. During the transmetalation step, the organic group from the organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the catalytically active Pd(0) species. The steric bulk of the phosphine ligand can promote this step by creating a more crowded coordination sphere around the metal, favoring the formation of the C-C bond and the release of the product fishersci.ca.

The use of this compound as a ligand precursor offers the advantage of generating the active phosphine-metal complex in situ through the cleavage of the P-Si bond. This can be particularly beneficial as it avoids the handling of potentially more sensitive free phosphines. The trimethylsilyl halide formed as a byproduct is generally unreactive under the catalytic conditions and does not interfere with the cycle.

Table 4: Mechanistic Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle with a Phosphine Ligand

| Step | Description | Role of Phosphine Ligand |

|---|---|---|

| 1. Oxidative Addition | R-X + Pd(0)Ln → R-Pd(II)(X)Ln | Stabilizes the Pd(0) state and promotes the addition of the organohalide through its electronic properties. |

| 2. Transmetalation | R-Pd(II)(X)Ln + R'-M → R-Pd(II)(R')Ln + M-X | Maintains the stability of the Pd(II) intermediate. |

| 3. Reductive Elimination | R-Pd(II)(R')Ln → R-R' + Pd(0)Ln | Its steric bulk can facilitate the reductive elimination of the final product. |

Applications in Catalysis and Asymmetric Synthesis

Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, Diphenyl(trimethylsilyl)phosphine plays a crucial role as a ligand. Phosphine (B1218219) ligands are fundamental in tuning the properties of metal catalysts, and the specific substitution on the phosphorus atom, in this case, diphenyl and a trimethylsilyl (B98337) group, imparts distinct characteristics. ijcce.ac.ir

Control of Selectivity and Reactivity

The hallmark of nucleophilic phosphine catalysis is the initial addition of the phosphine to an electrophilic substrate, which generates a reactive zwitterionic intermediate under mild conditions. nih.gov this compound, in this context, can act as a potent P-nucleophile. The reactivity of the phosphorus center is modulated by the electron-donating or withdrawing nature of its substituents. The phenyl groups are generally electron-withdrawing, while the trimethylsilyl group can have more complex electronic effects. This balance influences the nucleophilicity of the phosphine and its ability to initiate catalytic cycles.

The steric bulk provided by the phenyl and trimethylsilyl groups is a key factor in controlling the selectivity of catalytic reactions. digitellinc.com By occupying significant space around the metal center, the ligand can direct incoming reactants to specific coordination sites, thereby favoring the formation of a particular stereoisomer or constitutional isomer. This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Role as a Sterically Demanding Ligand

The synthesis of sterically demanding phosphine ligands is crucial, as increased steric bulk often leads to substantially improved catalytic reactivity. digitellinc.com this compound and its derivatives are considered sterically bulky ligands. rsc.org The size of the ligand can influence the coordination number and geometry of the metal complex, which in turn affects its catalytic activity. For instance, bulky ligands can promote the formation of lower-coordinate, more reactive catalytic species by preventing the coordination of additional ligands.

A related compound, Tris(2-(trimethylsilyl)phenyl)phosphine, exemplifies the impact of extreme steric crowding. d-nb.infonih.govscilit.com Its significant bulk prevents most reactions at the phosphorus donor, rendering the compound remarkably stable. d-nb.infonih.govscilit.com This high degree of steric hindrance can be advantageous in specific catalytic applications where a well-defined and stable coordination environment is necessary to control the reaction pathway. The steric pressure exerted by such ligands can also influence the conformational geometry of the resulting metal complexes. d-nb.info

Transition Metal Catalysis

This compound and related silylated phosphines are employed as ligands in a variety of transition metal-catalyzed reactions. hw.ac.uksigmaaldrich.com These ligands can stabilize metal centers in low oxidation states, a common feature of many catalytic cycles. d-nb.info

Copper(I) and Silver(I) Catalysis

Coinage metal complexes, particularly those of copper(I) and silver(I), featuring silylated phosphine ligands have been synthesized and studied for their catalytic activity. rsc.org For example, a bis(phosphine)copper(I) complex has been effectively used as a catalyst. rsc.org These complexes are often prepared by reacting the phosphine ligand with a suitable metal salt, such as copper(I) chloride or silver(I) tetrafluoroborate. rsc.orgnih.gov

The resulting copper(I) and silver(I) phosphine complexes have demonstrated utility in various catalytic transformations. rsc.orgnih.govresearchgate.net The phosphine ligand not only stabilizes the metal ion but also modulates its electronic properties and steric environment, which is critical for catalytic performance. nih.gov While some highly hindered phosphines have shown limited ability to coordinate with copper(I) and silver(I), others form stable and catalytically active complexes. d-nb.infonih.govscilit.com

Alkyne-Azide Cycloaddition Reactions (Click Chemistry)

One of the most prominent applications of copper(I) complexes with phosphine ligands is in the catalysis of the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, a cornerstone of "click chemistry". nih.govtcichemicals.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govtcichemicals.com Copper(I) catalysts, often supported by ligands like phosphines, are highly effective in promoting this transformation under mild conditions. nstchemicals.comntu.edu.sg

Copper(I) complexes bearing ortho-silylated phosphine ligands have been successfully employed as catalysts in azide-alkyne cycloaddition reactions to prepare a variety of mono- and bis-triazoles. rsc.org The use of these catalysts allows for the synthesis of complex triazole derivatives in good to high yields under mild conditions. rsc.org Silver(I) salts have also been explored for catalyzing these cycloaddition reactions, sometimes offering complementary reactivity to copper catalysts. mdpi.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper(I) with silylated phosphine ligands | Alkyne-Azide Cycloaddition | High yields, mild conditions, synthesis of complex triazoles. | rsc.org |

| Silver(I) catalysts | Alkyne-Azide Cycloaddition | Alternative to copper, can be effective in water. | mdpi.com |

Proposed Catalytic Mechanisms in Cycloaddition Reactions

The mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is well-established. It is believed to initiate with the formation of a copper(I)-acetylide intermediate. mdpi.com The phosphine ligand plays a crucial role in stabilizing the copper(I) center and facilitating the steps of the catalytic cycle.

For phosphine-catalyzed cycloadditions in general, such as the [3+2] cycloaddition of allenoates, density functional theory (DFT) calculations have shed light on the reaction pathways. pku.edu.cn These studies suggest that the reaction often begins with the nucleophilic attack of the phosphine on the allenoate to form a zwitterionic 1,3-dipole intermediate. pku.edu.cn This intermediate then undergoes cycloaddition with the other reactant.

In the context of the CuAAC reaction, the proposed mechanism involves the coordination of the alkyne to the copper(I) center, followed by deprotonation to form the copper-acetylide. The azide (B81097) then coordinates to the copper and undergoes cycloaddition with the acetylide, ultimately leading to the triazole product and regeneration of the copper(I) catalyst. While specific mechanistic studies focusing exclusively on this compound in this context are not detailed in the provided search results, the general principles of phosphine-ligated copper catalysis apply. The steric and electronic properties of the phosphine ligand would influence the rates and efficiencies of the individual steps in the catalytic cycle.

In some related cycloaddition reactions, such as the phosphine-catalyzed [3+3] cycloaddition of ynones and azomethine imines, the catalytic cycle is proposed to involve several steps: addition of the phosphine catalyst to the ynone, proton transfer, nucleophilic addition to the azomethine imine, intramolecular cycloaddition, another proton transfer, and finally, regeneration of the phosphine catalyst. rsc.org

Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction, leading to the preferential formation of one enantiomer of a product. Chiral phosphines are among the most successful classes of ligands for this purpose due to their strong coordination to transition metals and the tunable steric and electronic properties that influence the catalytic cycle. nih.govtcichemicals.com this compound is a key precursor in the synthesis of such chiral phosphine ligands. researchgate.net

Asymmetric hydrogenation is a powerful method for producing enantiomerically enriched compounds. dicp.ac.cn The success of this reaction is highly dependent on the chiral phosphine ligands coordinated to the metal center, typically rhodium or ruthenium. bohrium.comresearchgate.net These ligands create a chiral environment around the metal, dictating the facial selectivity of hydrogen addition to a prochiral substrate. dicp.ac.cn

P-chiral phosphine ligands, where the phosphorus atom itself is a stereogenic center, have demonstrated exceptional performance in asymmetric hydrogenation. nih.govresearchgate.net The synthesis of these complex molecules often utilizes phosphine-boranes as stable, manageable intermediates. nih.govtcichemicals.comnih.gov this compound can be used to introduce the diphenylphosphino group in the initial steps of creating these P-chiral structures. The resulting phosphine can then be protected with borane (B79455), undergo further stereoselective modifications, and finally be deprotected to yield the desired P-chiral ligand. nih.gov

Additionally, ligands with chiral backbones, such as those derived from biphenyls or ferrocenes, are prominent in asymmetric hydrogenation. bohrium.com The synthesis of these ligands often involves the introduction of diphenylphosphino groups onto a pre-existing chiral scaffold.

Table 1: Examples of Chiral Ligand Classes in Asymmetric Hydrogenation

| Ligand Class | Chirality Type | Common Metal | Typical Substrates |

|---|---|---|---|

| DIPAMP | P-Chiral | Rhodium | Dehydroamino acids |

| DuPHOS | Chiral Backbone | Rhodium | Enamides, Ketones |

| BINAP | Axial Chirality | Ruthenium, Rhodium | Olefins, Ketones |

Data sourced from multiple reviews on asymmetric catalysis. nih.govtcichemicals.com

Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. When combined with chiral phosphine ligands, these reactions can be rendered asymmetric, providing access to valuable chiral biaryl compounds and other stereochemically rich structures. This compound is listed as a suitable ligand or precursor for a variety of coupling reactions, including Suzuki-Miyaura, Heck, and Negishi reactions. sigmaaldrich.com

The synthesis of chiral ligands for these processes often requires the installation of a diphenylphosphino group onto a chiral backbone. For instance, a chiral (beta-aminoalkyl)phosphine ligand, effective in the nickel- or palladium-catalyzed asymmetric cross-coupling of Grignard reagents with alkenyl bromides, was synthesized by substituting a hydroxy group with a diphenylphosphino moiety. researchmap.jp This transformation can be achieved using reagents like this compound. The resulting ligand facilitated the formation of coupling products with up to 94% enantiomeric excess (ee). researchmap.jp

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of enantioselective C-C bond formation. mdpi.comnih.gov The reaction's stereochemical outcome is governed by the chiral ligand attached to the palladium catalyst. A wide array of chiral phosphine ligands, including monophosphines and diphosphines with central, axial, or planar chirality, have been successfully employed. mdpi.comnih.govresearchgate.net

The construction of these ligands relies on the strategic placement of phosphino (B1201336) groups on a chiral scaffold. This compound serves as a key reagent for introducing the necessary diphenylphosphino groups into these chiral molecular frameworks. The Trost system ligands (TSL), a prominent class of diphosphines for AAA, are built upon a chiral scaffold to which two diphenylphosphino groups are attached. mdpi.com

The principles of asymmetric hydrogenation extend to a variety of unsaturated functional groups. Chiral phosphine ligands are instrumental in the highly enantioselective reduction of carbon-carbon (C=C), carbon-oxygen (C=O), and carbon-nitrogen (C=N) double bonds.

C=C and C=O Hydrogenation : Ligands such as BINAP and P-chiral diphosphines are highly effective in the hydrogenation of prochiral olefins and ketones, including α- and β-ketoesters, yielding chiral alkanes and alcohols with high enantioselectivity. bohrium.com

C=N Hydrogenation : The asymmetric hydrogenation of imines (C=N) to produce chiral amines is a critical transformation in medicinal chemistry. Chiral phosphine ligands, when complexed with iridium or rhodium, catalyze this reaction effectively. For example, tunable axial chiral bisphosphine ligands have been successfully applied in the asymmetric hydrogenation of quinolines (which contain an embedded C=N bond) with up to 92% ee. researchgate.net

The synthesis of the diverse phosphine ligands required for these transformations often involves the use of this compound as a source for the diphenylphosphino group.

Asymmetric transfer hydrogenation offers an alternative to using high-pressure molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. The catalysis is typically driven by ruthenium, rhodium, or iridium complexes bearing chiral ligands. While chiral phosphines are employed in these reactions, the use of this compound as a specific precursor for ligands in this particular application is not as extensively documented as for hydrogenation and coupling reactions.

Precursor for Chiral Tertiary Phosphines

This compound is a valuable precursor for the direct synthesis of chiral tertiary phosphines. It functions as a potent nucleophile, with the trimethylsilyl group acting as a versatile handle that facilitates the reaction and is easily cleaved.

A key synthetic application is the highly stereoselective addition of this compound to chiral aldehydes. This reaction proceeds with high diastereoselectivity, yielding α-trimethylsiloxyalkyl phosphines. The created products, which now incorporate a new stereocenter, can be further elaborated. For example, the resulting phosphine can be protected through the formation of a borane-phosphine complex, allowing for purification and subsequent chemical transformations. This method provides a direct route to P-chiral phosphine compounds from readily available chiral starting materials.

Applications in Organic Synthesis

Reagent for Specific Reactions

This compound functions as a key reagent in several specific and important organic reactions. Its utility as a ligand is notable in a wide array of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Research has demonstrated its application in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Stille, Hiyama, and Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.com

The compound also participates in highly stereoselective reactions. For instance, its reaction with chiral aldehydes can produce diastereomerically pure tert-α-trimethylsiloxyalkyl phosphines with high diastereomeric excess. mdpi.com Furthermore, it is a crucial component in the Arbuzov reaction to create new phosphorus-carbon bonds, leading to the synthesis of functionalized diphenylphosphine (B32561) oxides. researchgate.net A related compound, trimethylsilyl diphenylphosphinite, which can be synthesized in high yield through various methods, also undergoes the Arbuzov reaction with reagents like ethyl bromoacetate. researchgate.netresearchgate.net The steric hindrance provided by the bulky trimethylsilyl groups in derivatives like Tris(2-(trimethylsilyl)phenyl)phosphine can be leveraged to control reactivity, making the phosphine air-stable and selective in its reactions, such as complexation with specific metal ions like Au(I) while not reacting with others like Pd(II), Pt(II), or Cu(I). nih.gov

| Reaction Type | Role of this compound | Example Product Class | Reference |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki, Heck) | Ligand for metal catalyst | Biaryls, Substituted Alkenes | sigmaaldrich.com |

| Addition to Aldehydes | Nucleophilic Reagent | tert-α-trimethylsiloxyalkyl phosphines | mdpi.com |

| Arbuzov Reaction | Reactant (as trimethylsilyl diphenylphosphinite) | Functionalized Diphenylphosphine Oxides | researchgate.net |

| Metal Complexation | Selective Ligand | Gold(I) complexes | nih.gov |

Preparation of Other Phosphorus-Containing Compounds

A primary application of this compound is its role as a precursor for the synthesis of other valuable phosphorus-containing compounds. cymitquimica.com It is particularly effective for preparing functionalized alkyldiphenylphosphine oxides through the Arbuzov reaction. researchgate.net

Specific examples of its synthetic utility include:

Ethyl (diphenylphosphoryl)acetate : This compound, a precursor for synthesizing extractants for actinides and lanthanides, is formed in high yield from the reaction of trimethylsilyl diphenylphosphinite with ethyl bromoacetate. researchgate.net

Bis(diphenylphosphoryl)methane : Known as an efficient extractant for f-block elements, this compound is synthesized in high yield via the reaction of trimethylsilyl diphenylphosphinite and (chloromethyl)diphenylphosphine oxide. researchgate.net

Chiral Phosphine Ligands : Silylphosphines are instrumental in the synthesis of chiral phosphine ligands, which are crucial for asymmetric catalysis. researchgate.net These ligands can be used to achieve high enantioselectivities in reactions like asymmetric hydrogenation. nih.gov

Tertiary Phosphines : It can be used as a nucleophilic phosphorus source to react with alkyl or aryl halides to prepare various substituted phosphines. youtube.com

| Starting Material | Reactant | Resulting Phosphorus Compound | Significance/Application | Reference |

|---|---|---|---|---|

| Trimethylsilyl diphenylphosphinite | Ethyl bromoacetate | Ethyl (diphenylphosphoryl)acetate | Precursor for actinide/lanthanide extractants | researchgate.net |

| Trimethylsilyl diphenylphosphinite | (Chloromethyl)diphenylphosphine oxide | Bis(diphenylphosphoryl)methane | Efficient extractant for f-block elements | researchgate.net |

| This compound | Chiral Aldehydes | tert-α-trimethylsiloxyalkyl phosphines | Stereoselective synthesis | mdpi.com |

| Tris(trimethylsilyl)phosphine (B101741) | Alkyl/Aryl Halides | Substituted phosphines | General phosphine synthesis | youtube.com |

Versatility as a Reagent

The versatility of this compound as a reagent is a recurring theme in its application in organic synthesis. cymitquimica.com Its utility stems from the combination of a nucleophilic phosphorus center and a stabilizing, solubilizing trimethylsilyl group. cymitquimica.com This structure allows it to act as a synthetic equivalent of the diphenylphosphinite anion (Ph2PO–), providing a stable and easy-to-handle alternative for introducing this moiety into molecules. researchgate.net

Its ability to act as a ligand for a wide range of transition metals underpins its use in numerous catalytic cross-coupling reactions, demonstrating its broad applicability in constructing complex organic molecules. cymitquimica.comsigmaaldrich.com The reactivity of the P-Si bond can be harnessed in various transformations, making it a versatile building block. The compound and its derivatives are not limited to one type of reaction but are employed in cycloadditions, nucleophilic additions, and as precursors to polymers and materials, highlighting their multipurpose nature in modern synthetic chemistry. cymitquimica.comnih.govacs.org

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Diphenyl(trimethylsilyl)phosphine, offering detailed insights into its atomic connectivity and electronic environment.

³¹P NMR Chemical Shifts and Coupling Constants

The ³¹P NMR spectrum of this compound is characterized by a chemical shift that is indicative of a trivalent phosphorus atom bonded to two phenyl groups and a trimethylsilyl (B98337) group. The specific chemical shift can vary depending on the solvent and other experimental conditions.